molecular formula C12H11NO3 B11888718 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Cat. No.: B11888718
M. Wt: 217.22 g/mol
InChI Key: IOZKJHFQNNBFFS-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a quinoline derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid typically involves the reaction of 6-methyl-2-oxoquinoline with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as bacterial enzymes or receptors involved in inflammatory pathways. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its antimicrobial properties make it a promising candidate for developing new therapeutic agents .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(6-methyl-2-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C12H11NO3/c1-8-2-4-10-9(6-8)3-5-11(14)13(10)7-12(15)16/h2-6H,7H2,1H3,(H,15,16)

InChI Key

IOZKJHFQNNBFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C=C2)CC(=O)O

Origin of Product

United States

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